3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione
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Overview
Description
3-{1H-pyrazolo[3,4-b]pyridin-1-yl}piperidine-2,6-dione is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-{1H-pyrazolo[3,4-b]pyridin-1-yl}piperidine-2,6-dione consists of a pyrazolo[3,4-b]pyridine moiety fused with a piperidine-2,6-dione ring, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 3-{1H-pyrazolo[3,4-b]pyridin-1-yl}piperidine-2,6-dione involves several steps, starting from the preparation of the pyrazolo[3,4-b]pyridine core. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
3-{1H-pyrazolo[3,4-b]pyridin-1-yl}piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
In chemistry, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic properties . In biology, the compound has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development . In medicine, it has been investigated for its anticancer, antiviral, and anti-inflammatory activities . Additionally, the compound has applications in the industry as a precursor for the synthesis of agrochemicals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 3-{1H-pyrazolo[3,4-b]pyridin-1-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in the proliferation and differentiation of cells . By binding to the active site of these kinases, the compound prevents their activation and subsequent signal transduction, leading to the inhibition of cell growth and survival . This mechanism is particularly relevant in the context of cancer therapy, where the overexpression and continuous activation of TRKs are associated with tumor progression .
Comparison with Similar Compounds
3-{1H-pyrazolo[3,4-b]pyridin-1-yl}piperidine-2,6-dione can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]pyridines and their derivatives. These compounds share a common pyrazolopyridine core but differ in the nature and position of substituents on the ring . For instance, 1H-pyrazolo[3,4-b]pyridines with different substituents at the N1, C3, C4, C5, and C6 positions exhibit varying biological activities and pharmacological profiles . The unique combination of the pyrazolo[3,4-b]pyridine and piperidine-2,6-dione moieties in 3-{1H-pyrazolo[3,4-b]pyridin-1-yl}piperidine-2,6-dione imparts distinct chemical and biological properties that set it apart from other related compounds .
Properties
Molecular Formula |
C11H10N4O2 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-pyrazolo[3,4-b]pyridin-1-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H10N4O2/c16-9-4-3-8(11(17)14-9)15-10-7(6-13-15)2-1-5-12-10/h1-2,5-6,8H,3-4H2,(H,14,16,17) |
InChI Key |
FHGBLQVJSPPDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C3=C(C=CC=N3)C=N2 |
Origin of Product |
United States |
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